molecular formula C22H21N3O3 B3865994 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide

Cat. No. B3865994
M. Wt: 375.4 g/mol
InChI Key: JJYUCADUGLARNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide, also known as BPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as phenylpropanolamines, which have been shown to have various pharmacological effects. In

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide acts as a selective dopamine D2 receptor agonist and a norepinephrine reuptake inhibitor. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has also been shown to improve cognitive function and memory in animal models. Additionally, 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide in lab experiments is its relatively high potency and selectivity. 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have a higher affinity for dopamine D2 receptors compared to other phenylpropanolamines. Additionally, 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has a longer half-life compared to other phenylpropanolamines, which may make it a more suitable candidate for therapeutic use.
However, one of the limitations of using 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide in lab experiments is its relatively low solubility in water. This may make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide. One area of interest is the potential use of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide and its potential therapeutic applications. Finally, the development of more efficient synthesis methods may make 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide more accessible for scientific research and potential therapeutic use.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has been extensively studied for its potential therapeutic effects. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and cognitive-enhancing effects. 3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-(2-pyrazin-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-22(25-9-8-18-14-23-10-11-24-18)13-19(16-4-2-1-3-5-16)17-6-7-20-21(12-17)28-15-27-20/h1-7,10-12,14,19H,8-9,13,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYUCADUGLARNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCC3=NC=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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